![molecular formula C14H14N4O4S B2455789 Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 325995-01-5](/img/structure/B2455789.png)

Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

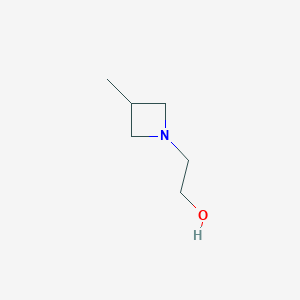

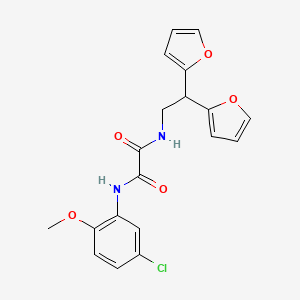

“Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate” is a chemical compound with the linear formula C14H15N5O4S . It has a molecular weight of 349.371 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its linear formula C14H15N5O4S . It contains several functional groups, including a methyl group, an amino group, a sulfanyl group, an acetyl group, and a benzoate group .Physical And Chemical Properties Analysis

This compound is a white powdered solid . It has a CAS Number of 540772-28-9 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the sources I found.Scientific Research Applications

- Researchers have investigated the antimicrobial potential of 4,5-dihydro-1,2,4-triazin-6(1H)-one derivatives. For instance, Methyl (E)-1-(substitutedbenzyl)-3-((2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives exhibited activity against Mycobacterium tuberculosis , multidrug-resistant Acinetobacter baumanii , and Gram-negative bacteria .

- Alkoxycarbonyl-functionalized thioamides were employed in the preparation of polycyclic 4,5-dihydro-1,2,4-triazinones. These compounds demonstrated efficacy as protein kinase Cθ inhibitors .

- The (4+2) cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents led to the synthesis of N-arylpiperazinylbutyl derivatives of type 4. These compounds were designed as 5-HT7 serotonin receptor antagonists .

- Efficient synthetic methods have been developed for novel derivatives incorporating sulfonyl groups . These derivatives are part of the 1,5-benzothiazepine class.

- The parent compound, 4,5-dihydro-1,2,4-triazin-6(1H)-one, has been studied for its potential pharmaceutical and agrochemical applications. Its bioactivities make it an interesting candidate for further exploration .

Antimicrobial Activity

Protein Kinase Inhibition

Serotonin Receptor Modulation

Synthesis of Novel Derivatives

Bioactivity Exploration

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S/c1-8-12(20)16-14(18-17-8)23-7-11(19)15-10-5-3-9(4-6-10)13(21)22-2/h3-6H,7H2,1-2H3,(H,15,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNJMMZSLKSNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2455713.png)

![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine](/img/structure/B2455721.png)

![N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2455724.png)